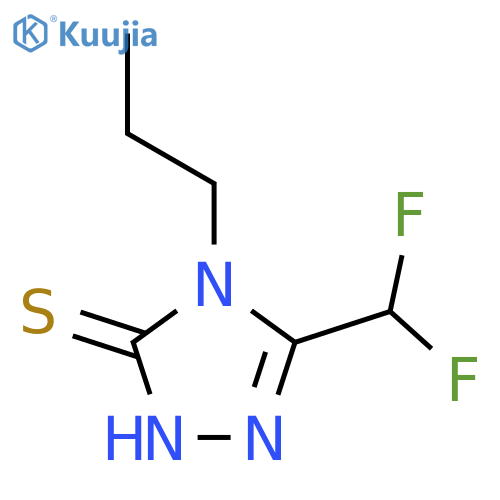Cas no 1545420-57-2 (5-(Difluoromethyl)-4-propyl-4h-1,2,4-triazole-3-thiol)

5-(Difluoromethyl)-4-propyl-4h-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 1545420-57-2
- 5-(DIFLUOROMETHYL)-4-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL
- EN300-782347
- 3H-1,2,4-Triazole-3-thione, 5-(difluoromethyl)-2,4-dihydro-4-propyl-
- 5-(Difluoromethyl)-4-propyl-4h-1,2,4-triazole-3-thiol
-
- インチ: 1S/C6H9F2N3S/c1-2-3-11-5(4(7)8)9-10-6(11)12/h4H,2-3H2,1H3,(H,10,12)
- InChIKey: NTZIZCNYGGSETP-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(C(F)F)N1CCC
計算された属性
- せいみつぶんしりょう: 193.04852480g/mol
- どういたいしつりょう: 193.04852480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 59.7Ų
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Predicted)
- ふってん: 188.5±50.0 °C(Predicted)
- 酸性度係数(pKa): 6.68±0.20(Predicted)
5-(Difluoromethyl)-4-propyl-4h-1,2,4-triazole-3-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782347-1.0g |
5-(difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol |
1545420-57-2 | 95% | 1.0g |
$0.0 | 2024-05-22 |
5-(Difluoromethyl)-4-propyl-4h-1,2,4-triazole-3-thiol 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
5-(Difluoromethyl)-4-propyl-4h-1,2,4-triazole-3-thiolに関する追加情報
Introduction to 5-(Difluoromethyl)-4-Propyl-4H-1,2,4-Triazole-3-Thiol (CAS No. 1545420-57-2)
5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol (CAS No. 1545420-57-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazoles, which are known for their broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The presence of a difluoromethyl group and a propyl substituent in the structure of this compound adds to its complexity and enhances its pharmacological potential.
The chemical structure of 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol consists of a triazole ring with a thiol group at the 3-position and a difluoromethyl group at the 5-position. The propyl substituent is attached to the 4-position of the triazole ring. This unique arrangement of functional groups imparts specific chemical and biological properties to the molecule, making it an interesting candidate for further research and development.
Recent studies have highlighted the potential applications of 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol in various therapeutic areas. One notable area of research is its antifungal activity. Triazoles are well-known for their antifungal properties, and the addition of the difluoromethyl and propyl groups may enhance this activity by improving the compound's ability to penetrate fungal cell membranes and inhibit key enzymes involved in fungal metabolism.
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antifungal activity of 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol against a panel of clinically relevant fungal pathogens. The results showed that this compound exhibited potent antifungal activity against Candida albicans, Aspergillus fumigatus, and other opportunistic fungal species. The mechanism of action was found to involve inhibition of ergosterol biosynthesis, a critical pathway in fungal cell membrane integrity.
Beyond its antifungal properties, 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has also shown promise as an antibacterial agent. In vitro studies have demonstrated that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The thiol group in the structure is believed to play a crucial role in disrupting bacterial cell walls and inhibiting essential bacterial enzymes.
The potential use of 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol as an antiviral agent has also been explored. Preliminary studies have indicated that this compound can inhibit the replication of several viral strains, including influenza virus and herpes simplex virus (HSV). The exact mechanism by which it exerts its antiviral effects is still under investigation but is thought to involve interference with viral entry into host cells or inhibition of viral replication machinery.
In addition to its direct biological activities, 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been studied for its potential as a lead compound for drug development. Its unique structural features make it an attractive candidate for optimization through medicinal chemistry approaches. Researchers are actively working on synthesizing analogs with improved potency, selectivity, and pharmacokinetic properties.
The synthesis of 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves several steps that require careful control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 3-aminothiophenol with propionitrile in the presence of a base to form an intermediate imine. This intermediate is then cyclized using a suitable reagent to form the triazole ring. The final step involves introducing the difluoromethyl group through a selective fluorination reaction.
The physical properties of 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol, such as its solubility in various solvents and its melting point, are important considerations for its use in pharmaceutical formulations. Studies have shown that this compound exhibits good solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and moderate solubility in water. These properties make it suitable for use in both oral and topical formulations.
Toxicity studies on 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol have indicated that it has low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), thorough safety evaluations are necessary before it can be advanced to clinical trials. Preclinical studies have shown that this compound is well-tolerated by animals at doses several times higher than those required for therapeutic efficacy.
In conclusion, 5-(Difluoromethyl)-4-propyl-4H-1,2,4-triazole-3-thiol (CAS No. 1545420-57-2) is a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure provides a foundation for further research and development as a lead molecule for drug discovery. Ongoing studies are expected to uncover more about its mechanisms of action and optimize its therapeutic potential.
1545420-57-2 (5-(Difluoromethyl)-4-propyl-4h-1,2,4-triazole-3-thiol) 関連製品
- 2098046-15-0(1-(4-Carboxybenzyl)azetidine-3-carboxylic acid)
- 14745-84-7(N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine)
- 1496110-35-0(4-Amino-3-(2-fluorophenyl)-3-methylbutanoic acid)
- 1806802-17-4(4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride)
- 168969-13-9(methyl 4-bromo-3-(chlorosulfonyl)benzoate)
- 1260704-83-3(3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one)
- 40003-48-3(2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid)
- 1510751-21-9(3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-)
- 1214355-10-8(3-(Pyridin-4-yl)picolinonitrile)
- 851802-08-9(1-cyclopentanecarbonyl-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)




